molecular formula C8H7BrFNO B13048687 (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13048687
M. Wt: 232.05 g/mol
InChI Key: UDMDMXVIJMFYRG-ZETCQYMHSA-N
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Description

(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic synthesis. One common method includes the bromination and fluorination of a benzofuran precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce dehalogenated benzofurans. Substitution reactions can result in a variety of functionalized benzofurans.

Scientific Research Applications

(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-6-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
  • (3R)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine
  • (3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Uniqueness

The uniqueness of (3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3R)-5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m0/s1

InChI Key

UDMDMXVIJMFYRG-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=CC(=C(C=C2O1)F)Br)N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)Br)N

Origin of Product

United States

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